Improved Aromatase Inhibition Potency (Ki) of 9a Over the Parent Drug Aminoglutethimide
The unsubstituted azabicyclo analogue 9a exhibits a 1.5-fold lower Ki for human placental aromatase compared to the clinically used agent aminoglutethimide (AG, compound 1), indicating moderately improved potency at the enzyme level [1].
| Evidence Dimension | Aromatase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 µM (compound 9a) |
| Comparator Or Baseline | Aminoglutethimide (AG, compound 1): Ki = 1.8 µM |
| Quantified Difference | 9a is 1.5-fold more potent (Ki ratio AG/9a = 1.5) |
| Conditions | Human placental aromatase enzyme; in vitro assay (Rowlands et al., 1988) |
Why This Matters
A lower Ki provides a measurable advantage in target engagement at reduced compound concentrations, relevant for researchers designing dose-response studies or SAR campaigns where basal potency of the unsubstituted core scaffold is a critical benchmark.
- [1] Rowlands MG, Bunnett MA, Foster AB, Jarman M, Stanek J, Schweizer E. Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. J Med Chem. 1988 May;31(5):971-6. doi: 10.1021/jm00400a014. PMID: 3361583. View Source
